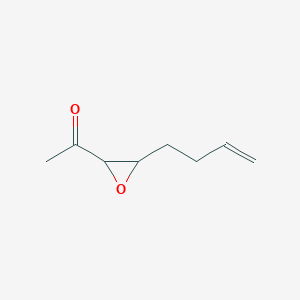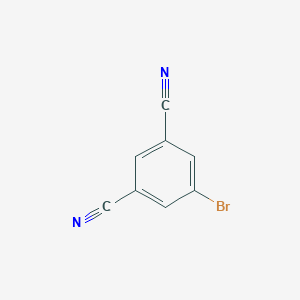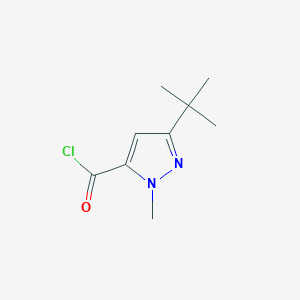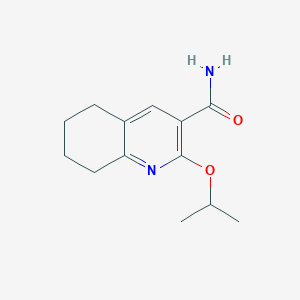
Delucemine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delucemine, also known as 3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine, is a compound that acts as an antagonist of the N-methyl-D-aspartate receptor and an inhibitor of serotonin reuptake. It has neuroprotective effects and was initially investigated for the treatment of stroke. In 2004, it was studied as a potential antidepressant .
Preparation Methods
The synthesis of Delucemine involves the reaction of 3-fluorobenzaldehyde with methylamine to form the intermediate 3-fluorophenyl-N-methylpropan-1-amine. This intermediate is then reacted with another equivalent of 3-fluorobenzaldehyde under reductive amination conditions to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Delucemine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms on the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of fluorine substitution on the reactivity of aromatic amines.
Biology: Delucemine is used to investigate the role of N-methyl-D-aspartate receptors in neuronal signaling and neuroprotection.
Mechanism of Action
Delucemine exerts its effects by antagonizing the N-methyl-D-aspartate receptor, which plays a crucial role in synaptic plasticity and memory function. By inhibiting this receptor, this compound reduces excitotoxicity and neuronal damage. Additionally, it inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft, which contributes to its antidepressant effects .
Comparison with Similar Compounds
Delucemine is unique due to its dual action as an N-methyl-D-aspartate receptor antagonist and serotonin reuptake inhibitor. Similar compounds include:
Budipine: Another N-methyl-D-aspartate receptor antagonist with neuroprotective properties.
Diphenidine: A compound with similar receptor antagonism but different pharmacokinetic properties.
Ephenidine: Shares structural similarities but has distinct pharmacological effects.
Fluorolintane: Another fluorinated compound with N-methyl-D-aspartate receptor antagonism.
Lanicemine: A compound with similar neuroprotective effects but different receptor binding profiles.
Properties
CAS No. |
186495-49-8 |
|---|---|
Molecular Formula |
C16H17F2N |
Molecular Weight |
261.31 g/mol |
IUPAC Name |
3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C16H17F2N/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13/h2-7,10-11,16,19H,8-9H2,1H3 |
InChI Key |
MUGNLPWYHGOJEG-UHFFFAOYSA-N |
SMILES |
CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
Canonical SMILES |
CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
Key on ui other cas no. |
186495-49-8 |
Synonyms |
NPS 1506 NPS-1506 NPS1506 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)
![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)






![2-Pyrrolidinone,1-[(1-oxo-2-propenyl)oxy]-(9CI)](/img/structure/B65693.png)





